molecular formula C6H8Cl2N2O2 B1639946 Piperazine-1,4-dicarbonyl Chloride

Piperazine-1,4-dicarbonyl Chloride

Cat. No.: B1639946
M. Wt: 211.04 g/mol
InChI Key: PCABKZLAPFXTND-UHFFFAOYSA-N
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Description

Piperazine-1,4-dicarbonyl chloride (CAS: 126458-13-7) is a highly reactive bifunctional acyl chloride derivative of piperazine. Its structure features two carbonyl chloride groups at the 1,4-positions of the piperazine ring, enabling versatile applications in organic synthesis. Key roles include:

  • Synthetic Intermediate: Widely used to prepare bis-chloroethanone derivatives (e.g., 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone)) via reactions with chloroacetyl chloride .
  • Pharmacological Applications: Serves as a precursor for antibacterial agents (e.g., nitroimidazole hybrids) and anti-inflammatory compounds .
  • Material Science: Incorporated into flame-retardant polymers (e.g., phosphorus-nitrogen systems) and epoxy resins .

Properties

Molecular Formula

C6H8Cl2N2O2

Molecular Weight

211.04 g/mol

IUPAC Name

piperazine-1,4-dicarbonyl chloride

InChI

InChI=1S/C6H8Cl2N2O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2

InChI Key

PCABKZLAPFXTND-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)Cl)C(=O)Cl

Canonical SMILES

C1CN(CCN1C(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazine-1,4-dicarbonyl Chloride can be synthesized through the reaction of piperazine with phosgene in a medium of methylene chloride and water under controlled conditions . The reaction typically involves the use of piperazine hexahydrate and phosgene, with methylene chloride serving as the solvent and water as the medium to facilitate the reaction.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-dicarbonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of piperazine and carbon dioxide.

    Condensation Reactions: It can participate in condensation reactions with amines to form urea derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases.

Major Products Formed

    Substitution Products: Various substituted piperazine derivatives.

    Hydrolysis Products: Piperazine and carbon dioxide.

    Condensation Products: Urea derivatives.

Scientific Research Applications

Piperazine-1,4-dicarbonyl Chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine cores.

    Materials Science: The compound is utilized in the production of polymers and other materials with specific properties.

    Biological Research: It serves as a reagent in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is employed in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazine-1,4-dicarbonyl Chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl groups are highly reactive, making the compound suitable for use in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Piperazine Derivatives
Compound Name Structure Highlights Reactivity Profile Applications Yield/Performance Data References
Piperazine-1,4-diylbis(2-chloroethanone) Two 2-chloroethanone groups at 1,4-positions Nucleophilic substitution (e.g., with phenols, thiols) Synthesis of heterocycles (e.g., nicotinonitriles, dithiol-3-ones) 74–79% yields in nicotinonitrile synthesis
Piperazine-1,4-diium salts Protonated or quaternized piperazine core Ionic interactions, hydrogen bonding Drug formulations (e.g., anti-inflammatory agents) Moderate yields (69–71% in brominated derivatives)
Piperazine-1,4-dicarboxamides Amide linkers replacing chloride groups Reduced electrophilicity, enhanced stability Neuroprotective agents (HOPO-diamine hybrids) Low overall yields (13–39%)
Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) Phosphonate groups at 1,4-positions Thermal decomposition releasing phosphorus radicals Flame retardants for cotton fabrics Similar LOI values to TMPT (~28%)
Piperazine-1,4-dicarbonyl chloride Carbonyl chloride groups High electrophilicity, reacts with nucleophiles Polymer crosslinking, antibacterial agents 77–79% yields in acetophenone derivatives

Limitations and Challenges

  • Synthetic Failures: Bis-alkylation of phenols with piperazine-1,4-diylbis(2-chloroethanone) failed due to steric hindrance or competing side reactions .
  • Yield Variability : Piperazine-1,4-dicarboxamides suffer from lower yields (13–39%) compared to chloride derivatives, attributed to slower reaction kinetics .

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